Methyl 2-bromo-6-nitrobenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-bromo-6-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO4/c1-14-8(11)7-5(9)3-2-4-6(7)10(12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQNPPDKHCOWGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90567718 | |
| Record name | Methyl 2-bromo-6-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90567718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135484-76-3 | |
| Record name | Methyl 2-bromo-6-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90567718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Studies of Methyl 2 Bromo 6 Nitrobenzoate
Electrophilic and Nucleophilic Aromatic Substitution Reactions
The electron density and susceptibility of the benzene (B151609) ring to attack by either electrophiles or nucleophiles are heavily influenced by the attached functional groups.
The bromine and nitro groups are both electron-withdrawing, a characteristic that has a profound impact on the reactivity of the aromatic ring. evitachem.comcymitquimica.com The nitro group is one of the most powerful electron-withdrawing groups, acting through both inductive and resonance effects. nih.gov This strong deactivation makes the benzene ring significantly less susceptible to electrophilic aromatic substitution, as it repels incoming electrophiles which are themselves electron-deficient. nih.govgrabmyessay.com
The bromine atom also withdraws electron density inductively due to its electronegativity. Concurrently, the methyl ester group is also deactivating. vaia.comscribd.com The cumulative effect of these three deactivating groups renders the aromatic ring highly electron-poor and generally unreactive towards electrophiles under standard conditions.
Conversely, this electron deficiency, particularly due to the potent nitro group, activates the aromatic ring for nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitro group stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during nucleophilic attack, thereby lowering the activation energy for the reaction. nih.gov The bromine atom's position ortho to the nitro group further enhances this effect, making the carbon to which it is attached a prime site for nucleophilic attack. evitachem.com
Table 1: Influence of Substituents on Aromatic Ring Reactivity
| Substituent | Position | Effect on Electrophilic Substitution | Effect on Nucleophilic Substitution | Directing Influence (for Electrophilic Attack) |
|---|---|---|---|---|
| -COOCH₃ (Methyl Ester) | 1 | Deactivating | Activating | Meta-directing vaia.comscribd.com |
| -Br (Bromo) | 2 | Deactivating | Activating (as a leaving group) | Ortho, Para-directing |
| -NO₂ (Nitro) | 6 | Strongly Deactivating nih.gov | Strongly Activating | Meta-directing nih.govvaia.com |
Stereoelectronic effects, which encompass both steric and electronic factors, determine the regioselectivity of reactions. In electrophilic aromatic substitution, the directing effects of the existing substituents guide the incoming electrophile. For methyl 2-bromo-6-nitrobenzoate, all three substituents are deactivating. nih.govvaia.com The ester and nitro groups are meta-directing, while the bromine is ortho-, para-directing. vaia.com The positions meta to the nitro group are C2 and C4; the positions meta to the ester are C3 and C5. The only available positions for substitution are C3, C4, and C5. The strong meta-directing influence of the nitro and ester groups would likely channel an incoming electrophile to the C3 and C5 positions.
In the case of nucleophilic aromatic substitution (SNAr), the reaction site is determined by the presence of a good leaving group and activation by electron-withdrawing groups. The bromine atom is a suitable leaving group, and its reactivity is significantly enhanced because it is positioned ortho to the powerfully activating nitro group. This makes the C2 position highly electrophilic and susceptible to attack by nucleophiles, leading to the displacement of the bromide ion. evitachem.com Common nucleophiles that can displace the bromine include amines and thiols. evitachem.com
Influence of Bromine and Nitro Substituents on Aromatic Reactivity
Reduction Chemistry of the Nitro Group
The nitro group is readily transformed into other functional groups, most notably through reduction.
The reduction of the nitro group (-NO₂) on the aromatic ring to an amino group (-NH₂) is a common and synthetically useful transformation. masterorganicchemistry.com This reaction converts this compound into its corresponding amino-benzoate derivative, methyl 2-amino-6-bromobenzoate. lookchem.comapolloscientific.co.ukbldpharm.com This conversion dramatically alters the electronic properties of the molecule, as the amino group is a strong electron-donating and activating group, in stark contrast to the electron-withdrawing nitro group. masterorganicchemistry.com
Several methods are effective for this reduction. Catalytic hydrogenation, using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), is a widely used approach. evitachem.com Alternatively, the reduction can be achieved using metals in acidic media, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). evitachem.commasterorganicchemistry.com
Table 2: Common Reagents for Nitro Group Reduction
| Reagent System | Description | Typical Product |
|---|---|---|
| H₂ / Pd/C | Catalytic hydrogenation with hydrogen gas over a palladium catalyst. evitachem.com | Methyl 2-amino-6-bromobenzoate |
| Sn / HCl | Reduction using tin metal in hydrochloric acid. evitachem.com | Methyl 2-amino-6-bromobenzoate |
| Fe / HCl | The Béchamp reduction using iron metal in acidic conditions. unimi.it | Methyl 2-amino-6-bromobenzoate |
| Zn / Ammonium Formate (B1220265) | A milder reduction method. rsc.org | Methyl 2-amino-6-bromobenzoate |
Reactions Involving the Ester Moiety
The methyl ester group can undergo reactions typical of carboxylic acid derivatives, primarily hydrolysis and transesterification.
Ester hydrolysis is the cleavage of the ester bond to yield a carboxylic acid and an alcohol. In the case of this compound, hydrolysis results in the formation of 2-bromo-6-nitrobenzoic acid and methanol (B129727). evitachem.com This reaction can be catalyzed by either acid or base.
Under basic conditions, such as treatment with aqueous sodium hydroxide (B78521), the reaction proceeds via nucleophilic acyl substitution (BAc2 mechanism), where a hydroxide ion attacks the carbonyl carbon. stackexchange.com The steric hindrance at the carbonyl carbon, caused by the two ortho substituents (-Br and -NO₂), may slow the rate of this attack. stackexchange.com Under acidic conditions (e.g., aqueous sulfuric acid), the carbonyl oxygen is first protonated, making the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water.
Transesterification is a process where the alkoxy group of an ester is exchanged with that of another alcohol. For example, reacting this compound with ethanol (B145695) in the presence of an acid or base catalyst would produce ethyl 2-bromo-6-nitrobenzoate and methanol. This equilibrium-driven process is often facilitated by using the new alcohol as the solvent to drive the reaction to completion.
Bromine Atom Reactivity
The bromine atom in this compound is a key site for chemical reactivity, primarily due to the electronic effects of the adjacent nitro and ester groups. These electron-withdrawing groups activate the aromatic ring, making the bromine atom susceptible to displacement by a variety of nucleophiles. This reactivity is central to the utility of this compound as an intermediate in the synthesis of more complex molecules.
The bromine atom on the benzene ring of this compound can be readily displaced by a range of nucleophiles. This nucleophilic aromatic substitution (SNAr) is a fundamental reaction of this compound. The presence of the ortho-nitro group significantly facilitates this reaction by stabilizing the intermediate Meisenheimer complex.
Common nucleophiles that can displace the bromine atom include amines and thiols. evitachem.com For instance, the reaction with amines leads to the formation of N-substituted 2-amino-6-nitrobenzoate derivatives, which are valuable precursors for the synthesis of various nitrogen-containing heterocycles. mountainscholar.org Similarly, reaction with thiols yields 2-thio-substituted-6-nitrobenzoates. evitachem.com
The reactivity of the bromine atom also allows for its participation in palladium-catalyzed cross-coupling reactions. These modern synthetic methods have greatly expanded the utility of aryl bromides like this compound. For example, in Stille couplings, the bromine atom can be replaced by an alkyl group transferred from an organotin reagent. wvu.edu This carbon-carbon bond-forming reaction is a powerful tool for building more complex molecular frameworks.
It is important to note that while the bromine atom is reactive, the nitro group can also be a site of reaction, typically reduction to an amino group. evitachem.com The choice of reagents and reaction conditions determines which functional group will react.
Below is a table summarizing the displacement reactions of the bromine atom in this compound with various nucleophiles.
| Nucleophile | Reaction Type | Product Class |
| Amines | Nucleophilic Aromatic Substitution | N-substituted 2-amino-6-nitrobenzoates |
| Thiols | Nucleophilic Aromatic Substitution | 2-Thio-substituted-6-nitrobenzoates |
| Organotin Reagents | Stille Cross-Coupling | 2-Alkyl-6-nitrobenzoates |
Spectroscopic Characterization and Structural Elucidation of Methyl 2 Bromo 6 Nitrobenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds.
¹H-NMR: In the proton NMR spectrum of a related compound, methyl 2-bromomethyl-3-nitrobenzoate, recorded in deuterated chloroform (B151607) (CDCl₃) on a 300 MHz spectrometer, distinct signals corresponding to the different protons are observed. The methyl protons (CH₃) of the ester group typically appear as a singlet around 3.97 ppm. The methylene (B1212753) protons (CH₂) adjacent to the bromine atom show up as a singlet at approximately 5.13 ppm. The aromatic protons exhibit more complex splitting patterns due to their coupling with each other. Specifically, a triplet is observed at 7.52 ppm (J = 8.1 Hz), a doublet of doublets at 7.93 ppm (J = 8.1, 1.2 Hz), and another doublet of doublets at 8.08 ppm (J = 7.7, 1.2 Hz). orgsyn.org For Methyl 2-bromo-6-nitrobenzoate, while specific data is not available in the provided results, one would expect a singlet for the methyl protons and a complex multiplet pattern for the three aromatic protons, with chemical shifts influenced by the electron-withdrawing effects of the bromo and nitro substituents.
¹³C-NMR: The ¹³C-NMR spectrum provides information about the carbon framework of the molecule. For methyl 2-bromomethyl-3-nitrobenzoate in CDCl₃, the methyl carbon of the ester group resonates at 53.4 ppm, while the methylene carbon attached to bromine appears at 23.2 ppm. The aromatic carbons show signals at 128.0, 129.4, 132.5, 132.8, 134.9, and 150.7 ppm, with the carbonyl carbon of the ester group at 166.0 ppm. orgsyn.org In the case of this compound, the presence of ortho-substituents can cause steric inhibition of resonance between the carbomethoxyl group and the benzene (B151609) ring, which would influence the chemical shifts of the aromatic carbons. cdnsciencepub.com
Table 1: Representative NMR Data for a Structurally Related Compound (Methyl 2-bromomethyl-3-nitrobenzoate)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| ¹H | 3.97 | singlet | |
| 5.13 | singlet | ||
| 7.52 | triplet | 8.1 | |
| 7.93 | doublet of doublets | 8.1, 1.2 | |
| 8.08 | doublet of doublets | 7.7, 1.2 | |
| ¹³C | 23.2 | ||
| 53.4 | |||
| 128.0, 129.4, 132.5, 132.8, 134.9, 150.7 | |||
| 166.0 |
Data sourced from Organic Syntheses Procedure. orgsyn.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns. For bromo- and chloro-containing compounds, the presence of characteristic isotopic patterns (M+2 peaks) is a key diagnostic feature. miamioh.edu
In the analysis of a related compound, methyl 5-bromo-2-chloro-3-nitrobenzoate, the molecular ion peak [M]⁺ would be expected at m/z 292.9. The fragmentation is often dominated by the loss of the halogen atoms and the nitro group. For this compound, a key fragment in its mass spectrum under electron impact ionization is observed at m/z 256. amazonaws.com This corresponds to the loss of a bromine atom. The fragmentation of nitro compounds can also involve the loss of NO₂. miamioh.edu
Table 2: Predicted Mass Spectrometry Fragmentation for a Related Bromo-Nitro Compound
| Fragment | m/z (mass-to-charge ratio) | Description |
|---|---|---|
| [M]⁺ | 292.9 | Molecular ion |
| [M - Br]⁺ | 256.9 | Loss of Bromine |
| [M - Cl]⁺ | 257.9 | Loss of Chlorine |
Data predicted for Methyl 5-bromo-2-chloro-3-nitrobenzoate.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the IR spectrum of methyl 2-bromomethyl-3-nitrobenzoate, characteristic absorption bands are observed at 1726 cm⁻¹ (C=O stretch of the ester), 1532 cm⁻¹ (asymmetric stretch of the nitro group), and 1270 cm⁻¹. orgsyn.org For aromatic nitro compounds, the asymmetric NO₂ stretching vibration typically appears in the range of 1560-1515 cm⁻¹. The presence of a C-Br bond is indicated by absorption in the fingerprint region, generally between 600 and 500 cm⁻¹.
Table 3: Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Carbonyl (Ester) | C=O stretch | ~1726 orgsyn.org |
| Nitro | Asymmetric NO₂ stretch | ~1532 orgsyn.org |
| C-O (Ester) | Stretch | ~1270 orgsyn.org |
| C-Br | Stretch | ~600-500 |
Advanced Chromatographic-Spectroscopic Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable compounds. A sensitive GC-MS method has been developed for the identification and quantification of seven potential genotoxic impurities in Lenalidomide, including Methyl 2-bromomethyl-6-nitrobenzoate. amazonaws.comwisdomlib.org The method utilizes a capillary GC column and electron impact ionization in selective ion monitoring (SIM) mode for enhanced sensitivity. amazonaws.com Sample preparation often involves liquid-liquid extraction. amazonaws.comwisdomlib.org This technique is crucial for purity profiling and ensuring that the levels of potentially harmful impurities are below the threshold of toxicological concern. rsc.org
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the analysis of complex mixtures, particularly for compounds that are not suitable for GC-MS due to low volatility or thermal instability. LC-MS has been employed for the determination of trace levels of aromatic compounds. rsc.org For nitroaromatic compounds, which can be challenging to ionize efficiently, derivatization techniques may be used to enhance MS detection sensitivity. rsc.org This involves chemically modifying the analyte to introduce an ionizable or permanently charged functional group. rsc.org
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. A simple and precise reverse-phase HPLC (RP-HPLC) method has been developed and validated for the simultaneous detection and quantification of several genotoxic impurities, including Methyl 2-bromomethyl-6-nitrobenzoate, in lenalidomide. researchgate.netasianpubs.org The method typically uses a C18 or a similar column with a mobile phase consisting of a mixture of an aqueous buffer (like 0.1% perchloric acid) and organic solvents (such as methanol (B129727) and acetonitrile). asianpubs.orgresearchgate.net Detection is commonly performed using a UV detector at a specific wavelength, for instance, 210 nm. asianpubs.orgresearchgate.net The method is validated for parameters like linearity, precision, accuracy, and ruggedness to ensure its reliability for quantitative analysis. researchgate.netasianpubs.org
Computational Chemistry and Theoretical Investigations
Quantum Mechanical Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and reactivity of methyl 2-bromo-6-nitrobenzoate. acs.org These calculations can predict various properties, including the distribution of electrons within the molecule, which is crucial for determining its chemical behavior.
The presence of electron-withdrawing groups, the nitro (-NO2) and bromo (-Br) substituents, significantly influences the electronic properties of the benzene (B151609) ring, making it electron-deficient. This electronic characteristic is a key factor in its reactivity, particularly in nucleophilic aromatic substitution reactions. Computational models can quantify the electron-withdrawing effects and predict how they impact reaction rates and mechanisms.
Molecular Modeling of Potential Energy Surfaces and Reaction Pathways
Molecular modeling techniques are employed to map out the potential energy surfaces (PES) for reactions involving this compound. researchgate.netmdpi.comrug.nlemory.edu A PES is a conceptual and mathematical tool that helps visualize the energy of a molecule as its geometry changes during a chemical reaction. mdpi.comrug.nlemory.edu By identifying the lowest energy paths on this surface, chemists can predict the most likely reaction pathways. researchgate.netresearchgate.net
For instance, in the synthesis of derivative compounds, modeling the PES can reveal the transition state structures and activation energies for various steps. This information is invaluable for optimizing reaction conditions to improve yield and selectivity. chemicalbook.com For example, in the synthesis of methyl 2-((2-cyanophenyl)amino)-6-nitrobenzoate, understanding the reaction pathway helps in controlling the formation of the desired product.
Analysis of Atomic Charges and Molecular Electrostatic Potential
The analysis of atomic charges and the molecular electrostatic potential (MEP) provides a detailed picture of the charge distribution and reactive sites within this compound. The MEP map visually represents the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). acs.org
Calculations reveal that the nitro group creates a significant electron-deficient area, making the aromatic ring susceptible to nucleophilic attack. acs.org The distribution of atomic charges, often calculated using methods like Mulliken population analysis, further quantifies the partial charges on each atom, highlighting the electrophilic nature of the carbon atoms in the benzene ring and the carbonyl carbon. researchgate.net
Table 1: Calculated Physicochemical and Topological Properties
| Property | Value |
| Topological Polar Surface Area (TPSA) | 69.44 Ų chemscene.comchemscene.com |
| Number of Rotatable Bonds | 2 chemscene.comchemscene.com |
| Number of Hydrogen Bond Acceptors | 4 chemscene.comchemscene.com |
| Number of Hydrogen Bond Donors | 0 chemscene.comchemscene.com |
Conformational Analysis and Steric Effects
Molecular mechanics and quantum chemical methods can be used to calculate the energies of different conformers and identify the most stable conformations. researchgate.net These studies show that steric clashes between the ortho substituents can lead to a non-planar arrangement of the ester group relative to the benzene ring, which can affect its conjugation with the aromatic system and, consequently, its reactivity. cdnsciencepub.comdoi.org For instance, bulky substituents at the ortho-position are known to hinder certain substitution reactions.
Prediction of Spectroscopic Parameters
Computational methods are also employed to predict spectroscopic parameters, which can then be compared with experimental data for structure verification. For example, ¹H and ¹³C NMR chemical shifts can be calculated using DFT methods. cdnsciencepub.comwisc.edu These predictions can aid in the assignment of signals in experimental spectra and provide insights into the electronic environment of the different nuclei in the molecule. cdnsciencepub.com
Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. researchgate.net These calculations help in assigning the observed vibrational bands to specific molecular motions, such as the stretching and bending of bonds, providing a more complete understanding of the molecule's vibrational properties. researchgate.net
Applications in Advanced Chemical Synthesis
Role as a Key Intermediate in Pharmaceutical Synthesis
The structural features of methyl 2-bromo-6-nitrobenzoate make it an important precursor in medicinal chemistry and pharmaceutical research. It serves as a foundational component for constructing various molecular scaffolds found in biologically active compounds.
This compound and its isomers are critical starting materials in the synthesis of Lenalidomide, a thalidomide (B1683933) analogue used in the treatment of multiple myeloma. vulcanchem.com In a typical synthetic route, the related compound methyl 2-bromomethyl-3-nitrobenzoate is reacted with 3-aminopiperidine-2,6-dione (B110489) hydrochloride to form the nitro intermediate, 3-(1-oxo-4-nitro-1,3-dihydro-isoindol-2-yl)-piperidine-2,6-dione. google.comresearchgate.net This nitro compound is then reduced, often through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst, to yield Lenalidomide. google.comgoogle.com
Research has focused on optimizing this process to improve yield and purity. For instance, careful selection of solvents for both the synthesis of the nitro intermediate and its subsequent reduction has been shown to significantly decrease the required solvent volume while increasing the molar yield to over 80% and achieving a chemical purity greater than 99.9%. google.com The development of methods for the trace-level determination of potential genotoxic impurities, including methyl 2-bromomethyl-6-nitrobenzoate, is also a crucial aspect of quality control in Lenalidomide drug substance manufacturing. amazonaws.com
The reactivity of this compound and its derivatives facilitates the construction of various heterocyclic systems with demonstrated biological activity.
Benzimidazoles: Benzimidazole (B57391) derivatives are known to possess a wide range of pharmacological properties, including acting as topoisomerase inhibitors and potential antitumor agents. ajol.info The synthesis of benzimidazole-based conjugates often involves multi-step reactions where precursors derived from nitrobenzoates can be utilized. researchgate.net For example, the reduction of a nitro group to an amine is a key step that allows for subsequent cyclization reactions to form the benzimidazole ring. ajol.info
Triazoles: The compound serves as a precursor for creating 1,2,3-triazole derivatives, which are recognized for their broad spectrum of biological activities, including antidiabetic and antioxidant properties. iosrjournals.org A common synthetic strategy involves converting a bromo- or bromomethyl-nitrobenzoate into an azide (B81097) intermediate. For instance, methyl 2-(bromomethyl)-3-nitrobenzoate can be treated with sodium azide to form methyl 2-(azidomethyl)-3-nitrobenzoate. iosrjournals.org This azide can then undergo a "click chemistry" reaction, a copper-catalyzed azide-alkyne cycloaddition, with various substituted alkynes to produce a library of 1,2,3-triazole derivatives. iosrjournals.org These heterocycles are stable under various conditions and are known to bind effectively to biological targets. iosrjournals.org
RORγ Modulators: Retinoid-related orphan receptor gamma (RORγ) is a nuclear receptor that plays a key role in the differentiation of TH17 cells and has become a significant target for the treatment of autoimmune and inflammatory diseases. google.comnih.gov The development of RORγ modulators, which can be antagonists or inverse agonists, involves the synthesis of complex molecules where nitrobenzoate derivatives can serve as foundational scaffolds. google.comgoogle.com While direct synthesis from this compound is not explicitly detailed, the functional groups present are amenable to the types of cross-coupling and substitution reactions used to build these modulators.
APJ Receptor Antagonists: The apelin receptor (APJ) is implicated in cardiovascular homeostasis and disease. nih.gov Small molecule antagonists of this receptor are valuable research tools. google.com Research has led to the discovery of potent APJ functional antagonists, such as ML221 (4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate). nih.govrndsystems.com The synthesis of such molecules often involves the reaction of a core structure with an acid chloride, like a nitrobenzoyl chloride, which can be derived from the corresponding nitrobenzoic acid. nih.gov While not a direct precursor, the nitrobenzoate moiety is a key feature of these antagonists, highlighting the importance of this chemical class in drug discovery. nih.govrndsystems.com
Synthesis of Bioactive Heterocycles (e.g., Benzimidazoles, Triazoles)
Utility in Agrochemical Development
The inherent reactivity of halogenated nitroaromatic compounds makes them useful intermediates in the creation of new agrochemicals. evitachem.com
This compound and related structures are employed as precursors in the synthesis of pesticides and herbicides. evitachem.comchemimpex.com The electron-withdrawing nature of the bromo and nitro groups enhances the electrophilicity of the aromatic ring, making it susceptible to nucleophilic substitution, a common reaction in the production of agrochemical active ingredients. evitachem.com Its derivatives can be used as building blocks to create more complex molecules designed to have specific pesticidal or herbicidal activity, contributing to the development of new crop protection products. justdial.com
Synthesis of Other Specialty Chemicals
Beyond pharmaceuticals and agrochemicals, this compound is a valuable intermediate in the broader field of organic synthesis for producing fine and specialty chemicals. lookchem.com Its functional groups allow for a variety of chemical transformations:
Nucleophilic Substitution: The bromine atom can be readily displaced by various nucleophiles. evitachem.com
Reduction: The nitro group can be reduced to an amino group, which can then be further functionalized. evitachem.com
Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, providing another point for modification. evitachem.com
This versatility allows for its use in creating a diverse range of organic compounds for applications in materials science and as intermediates for other complex chemical structures. chemimpex.com For instance, derivatives like methyl 2-chloro-4-methyl-5-nitrobenzoate are used in the synthesis of indole (B1671886) derivatives, which are important structural motifs in many areas of chemistry. nih.govacs.org
Exploration in Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) is a powerful strategy in medicinal chemistry that aims to generate collections of structurally diverse and complex small molecules from simple starting materials. The inherent reactivity of this compound, with its distinct and orthogonally reactive functional groups, makes it a promising scaffold for the exploration of novel chemical space through DOS strategies. The strategic location of the bromo, nitro, and methyl ester functionalities on the benzene (B151609) ring allows for a programmed and divergent synthetic approach to create libraries of compounds with significant structural variations.
The core principle of using this compound in a DOS workflow would involve the sequential or parallel modification of its three key functional groups. The bromine atom is susceptible to a variety of cross-coupling reactions, the nitro group can be readily reduced to an amine and further functionalized, and the methyl ester provides a handle for amide formation or reduction to a benzyl (B1604629) alcohol, which can be further elaborated.
A representative, albeit illustrative, DOS approach starting from this compound could be envisioned as follows:
Initial Diversification via Cross-Coupling: The bromine atom can be substituted with a wide range of moieties using palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig couplings. This initial step would generate a library of 2-substituted-6-nitrobenzoates, introducing the first point of diversity.
Scaffold-Forming Intramolecular Reactions: Subsequent reduction of the nitro group to an amine sets the stage for intramolecular cyclization reactions. For instance, if the substituent introduced in the first step contains a suitable electrophilic center, an intramolecular cyclization could lead to the formation of various heterocyclic scaffolds, such as quinazolinones or benzodiazepines.
Appendage Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse set of amines to generate a library of amides. Alternatively, reduction of the ester to a primary alcohol would allow for the introduction of another layer of diversity through etherification or esterification reactions.
This hypothetical strategy highlights the potential of this compound as a valuable building block in DOS. By systematically exploring the reactivity of each functional group, a multitude of structurally distinct molecules can be generated from a single, readily accessible starting material.
| Reaction Type | Functional Group Targeted | Potential Reagents/Conditions | Introduced Diversity |
| Suzuki Coupling | Bromo | Aryl/heteroaryl boronic acids, Pd catalyst, base | Aromatic and heteroaromatic substituents |
| Buchwald-Hartwig Amination | Bromo | Primary/secondary amines, Pd catalyst, base | Diverse amine functionalities |
| Nitro Reduction | Nitro | SnCl2, H2/Pd-C, Fe/HCl | Amino group for further functionalization |
| Amide Coupling | Methyl Ester (after hydrolysis) | Various amines, coupling agents (e.g., HATU, EDCI) | Wide range of amide derivatives |
| Reduction | Methyl Ester | LiAlH4, NaBH4 | Benzylic alcohol for further reactions |
Future Research Directions and Unexplored Avenues
Development of More Sustainable and Efficient Synthetic Routes
Current synthetic strategies for methyl 2-bromo-6-nitrobenzoate and related compounds often rely on multi-step processes that may involve harsh reagents and generate significant waste. evitachem.com Future research should prioritize the development of more sustainable and efficient synthetic routes. This includes exploring greener nitration processes to reduce the environmental impact. researchgate.net The investigation of catalytic systems, potentially utilizing earth-abundant metals, for both the nitration and bromination steps could lead to more atom-economical and environmentally benign syntheses. researchgate.netrsc.org Furthermore, process optimization, such as moving towards cascade reactions where multiple transformations occur in a single pot, could significantly improve efficiency and reduce operational costs. researchgate.net
Exploration of Novel Catalytic Transformations
The reactivity of the carbon-bromine and carbon-nitro bonds in this compound offers a platform for exploring a wide array of novel catalytic transformations. While nucleophilic aromatic substitution (SNAr) reactions are facilitated by the electron-withdrawing groups, there is considerable scope for developing new catalytic methods for these transformations with enhanced selectivity and broader substrate scope. evitachem.com
Recent advancements in transition-metal catalysis, particularly with palladium, have shown promise in the denitrative coupling of nitroarenes, suggesting that the nitro group could be used as a leaving group in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. acs.org Investigating the application of such methodologies to this compound could unlock new synthetic pathways. Additionally, exploring the catalytic reduction of the nitro group to an amine, followed by in-situ functionalization, presents an efficient strategy for creating diverse libraries of substituted aminobenzoates. rsc.orgacs.org
Investigation of Biological Activities of Novel Derivatives Beyond Current Known Applications
While some derivatives of bromo- and nitro-substituted benzoic acids have been investigated for their biological activities, a comprehensive exploration of the therapeutic potential of novel derivatives of this compound remains a significant area for future research. vulcanchem.comchemimpex.comdergipark.org.tr The unique substitution pattern of this compound can be leveraged to design and synthesize new molecules with potential applications as antimicrobial, antiviral, or anticancer agents. rsc.org For instance, the core structure can serve as a scaffold for developing inhibitors of specific enzymes or protein-protein interactions. chemimpex.comcalpaclab.com Structure-activity relationship (SAR) studies on systematically modified derivatives will be crucial in identifying key structural features responsible for biological activity and in optimizing lead compounds.
Advanced Spectroscopic Characterization Techniques for In-Situ Monitoring
The detailed understanding of reaction mechanisms is fundamental to optimizing synthetic processes and discovering new reactivity. Advanced spectroscopic techniques offer powerful tools for the in-situ monitoring of chemical transformations involving this compound. americanpharmaceuticalreview.comnumberanalytics.com Techniques such as in-situ NMR and Raman spectroscopy can provide real-time information on the formation of intermediates and byproducts, offering insights into reaction kinetics and pathways. acs.orgrsc.org For example, monitoring the reduction of the nitro group could help elucidate the stepwise process and identify transient species. rsc.orgacs.org The application of these advanced analytical methods will be invaluable for unraveling the complex reaction mechanisms of this highly functionalized molecule. uantwerpen.be
Application of Machine Learning in Predicting Reactivity and Designing Derivatives
The integration of machine learning (ML) and computational chemistry is revolutionizing the field of chemical synthesis and drug discovery. acs.orgambeed.com For this compound, ML models can be developed to predict its reactivity in various transformations based on a large dataset of experimental results. mdpi.comnih.gov These models can help in the rapid screening of reaction conditions and the prediction of product yields and selectivities, thereby accelerating the discovery of new reactions. chemrxiv.org
Furthermore, machine learning algorithms can be employed in the de novo design of derivatives with desired biological activities. nih.govresearchgate.net By learning from existing structure-activity relationship data, these models can propose novel molecular structures with a higher probability of being active, guiding synthetic efforts towards the most promising candidates. mdpi.com This data-driven approach has the potential to significantly streamline the process of developing new functional molecules based on the this compound scaffold.
Q & A
Basic Synthesis Methodology
Q: What are the standard synthetic routes for Methyl 2-bromo-6-nitrobenzoate? A: The synthesis typically involves sequential functionalization of a benzoate precursor. A plausible route includes:
Nitration : Direct nitration of methyl 2-bromobenzoate under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to ensure regioselectivity at the 6-position .
Purification : Column chromatography or recrystallization to isolate the nitro product.
Validation : Confirmation via melting point, NMR, and mass spectrometry.
Key Considerations : Steric and electronic effects of the bromo group direct nitration to the para position relative to the ester group.
Advanced: Optimizing Nitration Regioselectivity
Q: How can reaction conditions be tailored to improve nitration regioselectivity? A:
- Temperature Control : Lower temperatures (0–5°C) favor meta/para nitration over ortho due to reduced kinetic energy .
- Directing Groups : The bromo substituent acts as a meta-director, but steric hindrance from the ester group may influence positioning. Computational modeling (e.g., DFT) can predict electron density maps to optimize conditions .
- Alternative Nitrating Agents : Use acetyl nitrate or mixed acids to modulate reactivity.
Basic Characterization Techniques
Q: What spectroscopic methods are essential for characterizing this compound? A:
- ¹H/¹³C NMR : Identify aromatic proton environments (e.g., deshielding due to nitro and bromo groups).
- IR Spectroscopy : Confirm ester (C=O stretch ~1720 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹) functionalities.
- Mass Spectrometry : Validate molecular ion ([M+H]⁺) and fragmentation patterns.
Advanced: X-ray Crystallography for Structural Elucidation
Q: How is single-crystal X-ray diffraction applied to resolve the compound’s structure? A:
Crystallization : Grow crystals via slow evaporation in solvents like DCM/hexane.
Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) to measure reflection intensities.
Structure Solution : Employ SHELXT for automated space-group determination and SHELXL for refinement .
Visualization : ORTEP-3 generates thermal ellipsoid plots to assess bond angles/packing .
Handling and Storage Precautions
Q: What safety protocols are recommended for handling this compound? A:
- Engineering Controls : Use fume hoods to avoid inhalation of nitro group-derived vapors .
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Storage : Keep in airtight containers at 2–8°C, away from reducing agents .
Advanced: Applications in Cross-Coupling Reactions
Q: Can this compound participate in Suzuki-Miyaura coupling? A:
- Feasibility : The bromo group is reactive toward Pd-catalyzed coupling.
- Methodology : Use Pd(PPh₃)₄, aryl boronic acids, and a base (e.g., K₂CO₃) in THF/H₂O at 80°C.
- Challenge : The nitro group may require protection to prevent side reactions.
Data Contradiction Analysis
Q: How to resolve discrepancies in reported melting points or spectral data? A:
Reproduce Conditions : Ensure identical purification methods (e.g., recrystallization solvent).
Computational Validation : Compare experimental NMR shifts with DFT-predicted values .
Impurity Analysis : Use HPLC to detect byproducts affecting physical properties.
Hydrogen Bonding and Crystal Packing
Q: How does hydrogen bonding influence the solid-state structure? A:
- Graph Set Analysis : Classify intermolecular interactions (e.g., R₂²(8) motifs) using Etter’s rules .
- Packing Motifs : Nitro and ester groups may form layered structures via C–H···O interactions.
Comparative Structural Studies
Q: How does this compound compare to analogs like Methyl 6-bromo-2-naphthoate? A:
- Steric Effects : The naphthoate’s extended π-system alters reactivity in cross-coupling vs. benzoate derivatives .
- Electronic Differences : Nitro groups increase electrophilicity compared to methyl or chloro substituents.
Advanced Computational Modeling
Q: How can DFT studies predict reaction pathways or electronic properties? A:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
